Trimethylsulfonium tetrafluoroborate

Organic Synthesis Pharmaceutical Intermediates High-Temperature Reactions

Research Challenge: Halide-based trimethylsulfonium salts decompose at elevated temperatures, limiting their use in Corey-Chaykovsky epoxidations and metal-catalyzed transformations. Solution: Trimethylsulfonium tetrafluoroborate (CAS 676-88-0) provides thermal stability (mp 205-210 °C), non-coordinating properties, and water solubility. • Enables high-temperature epoxidation/aziridination reactions without decomposition. • Non-coordinating BF4⁻ anion preserves palladium and transition metal catalyst activity. • Water-soluble, facilitating aqueous workup and green chemistry purification.

Molecular Formula C3H9BF4S
Molecular Weight 163.98 g/mol
CAS No. 676-88-0
Cat. No. B1352145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsulfonium tetrafluoroborate
CAS676-88-0
Molecular FormulaC3H9BF4S
Molecular Weight163.98 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C[S+](C)C
InChIInChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
InChIKeyRNBNWTAKWJKQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsulfonium Tetrafluoroborate for Organic Synthesis


Trimethylsulfonium tetrafluoroborate (CAS 676-88-0) is a sulfonium salt comprising the trimethylsulfonium cation [(CH₃)₃S]⁺ paired with the non-coordinating tetrafluoroborate anion [BF₄]⁻ [1]. This colorless crystalline solid is characterized by its high thermal stability, water solubility, and utility as both a methylene transfer agent and a pharmaceutical intermediate . The compound is typically synthesized via the reaction of trimethylsulfonium iodide with tetrafluoroboric acid . Its applications span the synthesis of epoxides and aziridines via the Corey-Chaykovsky reaction, as well as the preparation of various therapeutic compounds .

1
Methylene transfer agent for Corey–Chaykovsky epoxide/aziridine synthesis
2
High-temperature reaction compatibility via non-coordinating BF₄⁻ anion
3
Aqueous workup enabled by water solubility and thermal stability

Why Generic Substitution Fails


While the trimethylsulfonium cation is shared across multiple salts (chloride, bromide, iodide, methylsulfate), the counterion dictates critical physical and chemical properties that render simple interchange impossible. The tetrafluoroborate anion confers a unique combination of high thermal stability, non-coordinating behavior, and solubility that is not replicated by halide or other oxoanion salts. Substituting a different trimethylsulfonium salt in a process optimized for the tetrafluoroborate can lead to premature decomposition, altered reaction kinetics, or catalyst inhibition. The following quantitative evidence demonstrates exactly where and why trimethylsulfonium tetrafluoroborate outperforms its closest in-class analogs, enabling informed procurement decisions [1].

Trimethylsulfonium BF₄
Halide salts (Cl⁻, I⁻)
Thermal decomposition
Halide salts may decompose at lower temperatures, limiting use in heated reactions and risking side-product formation.
Catalyst interference
Halide anions can coordinate to metal catalysts, potentially altering kinetics or poisoning catalytic cycles; BF₄⁻ remains non-coordinating.
Handling & hygroscopicity
Chloride salt is extremely hygroscopic and may absorb moisture during storage; the tetrafluoroborate salt retains a stable crystalline form.

Differentiation vs. Closest Analogs


Thermal Stability vs. Halide Salts

Trimethylsulfonium tetrafluoroborate exhibits significantly higher thermal stability than its halide counterparts, enabling its use in reactions requiring elevated temperatures. The tetrafluoroborate salt melts at 205-210 °C, whereas trimethylsulfonium chloride decomposes at 100 °C, and trimethylsulfonium iodide decomposes at 203-207 °C [1]. This 105-110 °C advantage in thermal robustness over the chloride and a 3-7 °C advantage over the iodide translates to a wider operational temperature window and reduced risk of unwanted decomposition pathways during synthesis.

Thermal stability vs. halide salts
Head-to-head
Melting point 205–210 °C; chloride decomposes at 100 °C, iodide at 203–207 °C
Supports high-temperature synthesis workflows
Literature data; verify under actual reaction conditions
Organic Synthesis Pharmaceutical Intermediates High-Temperature Reactions

Non-Coordinating Anion Advantage

The tetrafluoroborate anion is a classic non-coordinating counterion, in stark contrast to halides which can act as ligands or nucleophiles. While direct quantitative data on coordination strength is not available for this specific salt, the property is well-established in the class of tetrafluoroborate salts [1]. Trimethylsulfonium chloride and iodide, by contrast, contain chloride and iodide ions that can interfere with metal-catalyzed reactions by coordinating to metal centers or participating in side reactions. The non-coordinating nature of [BF₄]⁻ ensures that the trimethylsulfonium cation can act as a methylene transfer agent without the counterion perturbing the catalytic cycle or generating unwanted byproducts .

Non-coordinating anion advantage
Class-level
BF₄⁻ widely recognized as non-coordinating; halides can coordinate to metals
May reduce catalyst interference in metal-catalyzed steps
General coordination chemistry principle; data to verify for specific system
Catalysis Organometallic Chemistry Reaction Medium

Methylene Transfer Agent Competency

Trimethylsulfonium tetrafluoroborate is specifically cited as a methylene transfer agent for the conversion of carbonyl compounds to epoxides and aziridines via the Corey-Chaykovsky reaction . While the trimethylsulfonium iodide can also be used for this purpose after deprotonation, the tetrafluoroborate salt offers distinct advantages in terms of solubility and stability of the intermediate ylide . Direct comparative yield data between the tetrafluoroborate and iodide salts under identical conditions is not readily available in the primary literature, but the specific mention of the tetrafluoroborate salt in this context indicates its suitability for this transformation.

Methylene transfer agent competency
Supporting evidence
Recognized as methylene transfer agent for epoxide/aziridine synthesis
May support Corey–Chaykovsky reaction planning
No direct quantitative yield comparison available
Corey-Chaykovsky Reaction Epoxide Synthesis Aziridine Synthesis

Water Solubility Advantage

Trimethylsulfonium tetrafluoroborate is soluble in water . In contrast, while the chloride salt is also water-soluble, it is extremely hygroscopic and decomposes at 100 °C, limiting its handling and storage [1]. The tetrafluoroborate salt combines water solubility with high thermal stability, offering a unique profile that is advantageous for reactions conducted in aqueous media or for easy removal by aqueous workup. This property is particularly relevant for phase transfer catalysis applications and for processes adhering to green chemistry principles.

Water solubility advantage
Head-to-head
Water-soluble and stable to 205–210 °C; chloride salt hygroscopic and decomposes at 100 °C
Enables aqueous reaction media and easier workup
Ambient condition data; confirm under process conditions
Aqueous Synthesis Phase Transfer Catalysis Green Chemistry

Optimal Use Cases


High-Temperature Organic Synthesis

The thermal stability of trimethylsulfonium tetrafluoroborate (mp 205-210 °C) directly enables its use in reactions requiring heating, such as the Corey-Chaykovsky epoxidation at elevated temperatures to accelerate reaction rates. Halide salts would decompose under these conditions, making the tetrafluoroborate salt the only viable choice .

Transition Metal-Catalyzed Reactions

The non-coordinating nature of the tetrafluoroborate anion prevents catalyst deactivation and unwanted side reactions in metal-catalyzed processes. This is critical in pharmaceutical intermediate synthesis where palladium or other transition metal catalysts are employed .

Aqueous or Biphasic Reaction Media

The water solubility of the tetrafluoroborate salt, combined with its thermal robustness, makes it suitable for reactions in aqueous environments or for easy product isolation via aqueous extraction. This aligns with green chemistry principles and simplifies purification workflows .

Corey-Chaykovsky Epoxide/Aziridine Synthesis

As a recognized methylene transfer agent, trimethylsulfonium tetrafluoroborate is specifically employed for the conversion of ketones and aldehydes to epoxides and aziridines. Its solubility and stability profile ensures efficient ylide generation and reaction progress .

Application
Selection Property
Validation Focus
High-temperature synthesis research
Thermal stability profile
Decomposition threshold under reaction conditions
Transition metal-catalyzed process development
Non-coordinating counterion
Catalyst activity and side-reaction screening
Aqueous reaction media studies
Water solubility + thermal robustness
Phase-transfer efficiency and workup compatibility
Corey–Chaykovsky epoxide/aziridine preparation
Methylene transfer reactivity
Yield and selectivity under standard conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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